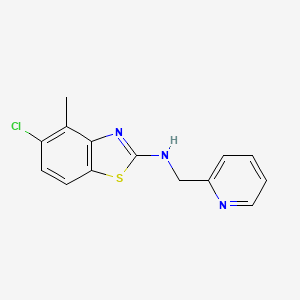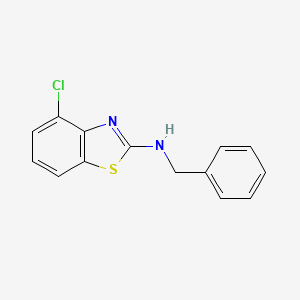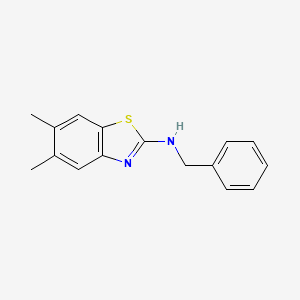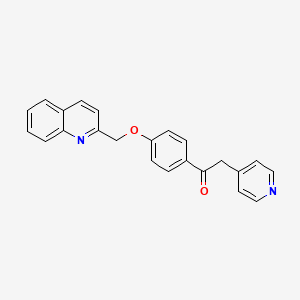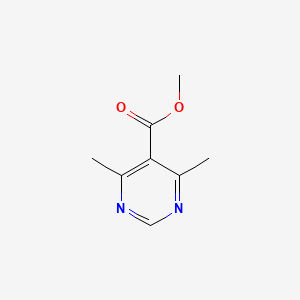![molecular formula C10H10ClN3O B1387411 2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1170410-91-9](/img/structure/B1387411.png)
2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one
Descripción general
Descripción
The compound “2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one” belongs to the class of organic compounds known as pyrido[2,3-b]pyrazines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring. Pyrido[2,3-b]pyrazines are used in the synthesis of full-color fluorescent materials for high-performance OLEDs .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazines involves the design and synthesis of a new tailor-made fluorescent core . The band gap of these compounds can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazines is simple, which is crucial for cost-effective multicolor display applications . The structure includes a pyridine ring fused to a pyrazine ring.Mecanismo De Acción
Target of Action
Similar pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna . This suggests that DNA or related biomolecules could be potential targets of this compound.
Mode of Action
It’s known that similar compounds can bind to dna on the sensor surface, causing a change in the electrical properties of the sensor . This change can be measured and used to determine the presence or concentration of the DNA in the sample .
Biochemical Pathways
It’s known that similar compounds can affect the electrical properties of dna sensors, suggesting that they may interact with biochemical pathways related to dna recognition and binding .
Result of Action
Similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications . They also have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .
Action Environment
It’s known that similar compounds exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound’s action may be influenced by light and other environmental factors.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been identified as an inhibitor of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism and regulation. By inhibiting this enzyme, this compound can potentially modulate glucose levels, making it a candidate for diabetes treatment .
Additionally, this compound has shown interactions with proteins involved in signal transduction pathways, such as the PI3K/Akt pathway. This interaction can influence cell proliferation and survival, highlighting its potential in cancer research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Furthermore, this compound can influence gene expression by altering the activity of transcription factors. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of dipeptidyl peptidase IV, this compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .
Additionally, this compound can modulate the activity of kinases involved in signal transduction pathways. This modulation can lead to changes in phosphorylation states of key proteins, affecting their function and ultimately influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions .
Long-term exposure to this compound in cell cultures has revealed sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent with the compound’s role in modulating key signaling pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed .
Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects. Beyond this threshold, increasing the dose does not proportionally enhance the effects and may lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolites of this compound can also interact with various biomolecules, potentially contributing to its overall biological activity .
The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments .
The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . These factors determine the localization and concentration of the compound in different tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules .
In the cytoplasm, this compound can modulate the activity of enzymes and signaling proteins, influencing cellular processes such as metabolism and signal transduction . In the nucleus, it can interact with transcription factors and other nuclear proteins, affecting gene expression and cell cycle regulation .
The localization of this compound is also influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors play a critical role in determining the compound’s biological activity and therapeutic potential .
Propiedades
IUPAC Name |
2-chloro-4-propylpyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-6-14-9-7(4-3-5-12-9)13-8(11)10(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVRZXYOFWVLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)N=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



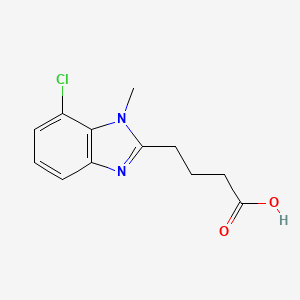

![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
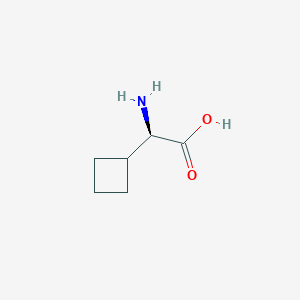
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)

![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)
